molecular formula C11H15ClF3NS B2967805 1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride CAS No. 2097898-08-1

1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride

Cat. No. B2967805
CAS RN: 2097898-08-1
M. Wt: 285.75
InChI Key: OBMHQWATOWEPBU-UHFFFAOYSA-N
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Description

“1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is a compound that contains a thiophene ring and a piperidine ring . Thiophene is a five-membered heterocycle that contains one sulfur atom . Thiophene derivatives are essential heterocyclic compounds with a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . They also play a vital role in the advancement of organic semiconductors .


Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Molecular Structure Analysis

The molecular structure of “1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” includes a thiophene ring and a piperidine ring . The thiophene ring is a five-membered heterocycle that contains one sulfur atom . The piperidine ring is a six-membered ring with one nitrogen atom .


Chemical Reactions Analysis

Thiophene derivatives can undergo a variety of chemical reactions. For example, the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic ester goes under basic conditions and generates 3-hydroxy-2-thiophene carboxylic derivatives .

Mechanism of Action

While the specific mechanism of action for “1-[(Thiophen-2-yl)methyl]-4-(trifluoromethyl)piperidine hydrochloride” is not mentioned in the sources, thiophene derivatives are known to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Future Directions

Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name

1-(thiophen-2-ylmethyl)-4-(trifluoromethyl)piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F3NS.ClH/c12-11(13,14)9-3-5-15(6-4-9)8-10-2-1-7-16-10;/h1-2,7,9H,3-6,8H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMHQWATOWEPBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)CC2=CC=CS2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClF3NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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